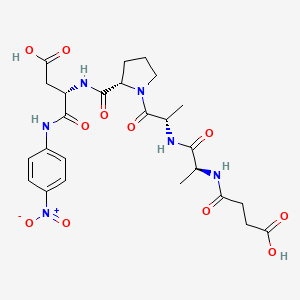
1-Tert-butyl-3-ethyl-4,4-Difluoropyrrolidin-1,3-dicarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate is a chemical compound with the CAS Number: 1260887-81-7 and a linear formula of C12H19F2NO4 . It is a white to yellow solid, or colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19F2NO4/c1-5-18-9(16)8-6-15(7-12(8,13)14)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3 . This indicates the molecular structure of the compound. The molecular weight is 279.28 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 279.28 . It appears as a white to yellow solid, or colorless to yellow liquid . The compound should be stored at +4°C .Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Diese Verbindung kann zur Synthese von Indolderivaten verwendet werden . Indole sind bedeutende heterocyclische Systeme in Naturprodukten und Medikamenten. Sie spielen eine wichtige Rolle in der Zellbiologie und haben zunehmend Aufmerksamkeit für die Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper auf sich gezogen .
Antibakterielle Aktivitäten
Die Verbindung hat potenzielle Anwendungen bei der Entwicklung von Antibiotika . Sie wurde in vitro auf ihre antibakterielle Aktivität gegen zwei grampositive Stämme (Staphylococcus aureus und Bacillus subtilis) und zwei gramnegative Stämme (Escherichia coli und Pseudomonas aeruginosa) getestet .
Synthese von biologisch aktiven Naturprodukten
Die Verbindung kann zur Synthese von biologisch aktiven Naturprodukten verwendet werden, einschließlich derer, die aus Pflanzen, Bakterien und Pilzen isoliert wurden . Sie ist als Gerüst bei der Synthese dieser Produkte von Bedeutung .
Synthese von Alkaloiden
Sie kann zur Synthese von Alkaloiden verwendet werden . Alkaloide sind eine Gruppe natürlich vorkommender chemischer Verbindungen, die meist basische Stickstoffatome enthalten. Sie werden von einer Vielzahl von Organismen produziert, darunter Bakterien, Pilze, Pflanzen und Tiere, und gehören zur Gruppe der Naturstoffe .
Organische Chemie-Forschung
Die Verbindung wird in der organisch-chemischen Forschung eingesetzt . Sie wird für die Untersuchung von Reaktionen, Mechanismen und der Synthese komplexer Strukturen verwendet
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-15(7-12(8,13)14)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGNQZBQXAVQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1(F)F)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260887-81-7 |
Source


|
| Record name | 1-tert-Butyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)


![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)


![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)

![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)


